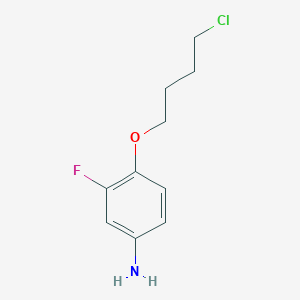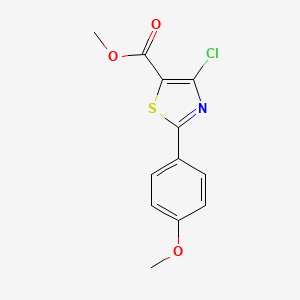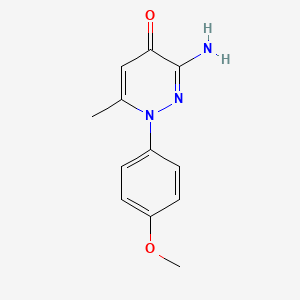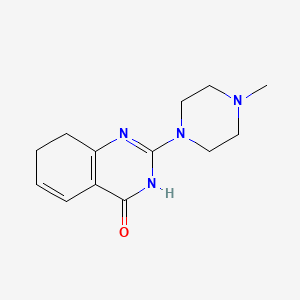![molecular formula C16H23NO2 B13888807 Ethyl 3-[(4-methylphenyl)methyl]piperidine-3-carboxylate](/img/structure/B13888807.png)
Ethyl 3-[(4-methylphenyl)methyl]piperidine-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 3-[(4-methylphenyl)methyl]piperidine-3-carboxylate is a piperidine derivative, a class of compounds known for their significant role in the pharmaceutical industry. Piperidine-containing compounds are essential synthetic fragments used in drug design and are present in various pharmaceuticals and natural alkaloids .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 3-[(4-methylphenyl)methyl]piperidine-3-carboxylate typically involves the reaction of piperidine derivatives with ethyl esters. One common method includes the use of (S or R)-ethyl piperidine-3-carboxylate as a starting material for chiral optimization . The reaction conditions often involve hydrogenation, cyclization, and amination processes .
Industrial Production Methods: Industrial production of this compound may involve multicomponent reactions and the use of cost-effective methods to ensure high yield and purity. The development of fast and efficient synthetic routes is crucial for large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions: Ethyl 3-[(4-methylphenyl)methyl]piperidine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Common substitution reactions include nucleophilic substitution using reagents like sodium hydroxide or potassium tert-butoxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Applications De Recherche Scientifique
Ethyl 3-[(4-methylphenyl)methyl]piperidine-3-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Mécanisme D'action
The mechanism of action of ethyl 3-[(4-methylphenyl)methyl]piperidine-3-carboxylate involves its interaction with specific molecular targets and pathways. The piperidine ring plays a crucial role in its biological activity, potentially interacting with enzymes or receptors in the body. The exact molecular targets and pathways may vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
Ethyl piperidine-3-carboxylate: Used as a starting material for chiral optimization.
Methyl 1-hydroxyindole-3-carboxylate: Another piperidine derivative with distinct chemical properties.
Uniqueness: Ethyl 3-[(4-methylphenyl)methyl]piperidine-3-carboxylate is unique due to its specific structure, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C16H23NO2 |
|---|---|
Poids moléculaire |
261.36 g/mol |
Nom IUPAC |
ethyl 3-[(4-methylphenyl)methyl]piperidine-3-carboxylate |
InChI |
InChI=1S/C16H23NO2/c1-3-19-15(18)16(9-4-10-17-12-16)11-14-7-5-13(2)6-8-14/h5-8,17H,3-4,9-12H2,1-2H3 |
Clé InChI |
JGYSVWGSHLDAPH-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1(CCCNC1)CC2=CC=C(C=C2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



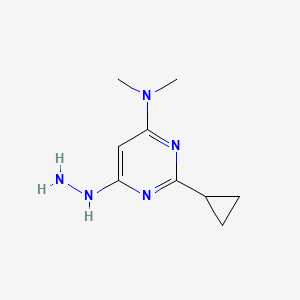
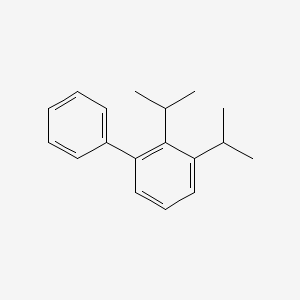

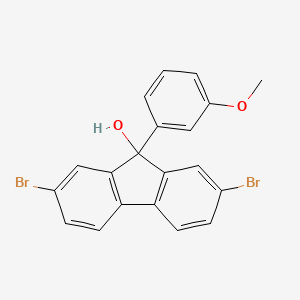
![2-[1-(4-Chlorophenyl)cyclopropyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13888761.png)
